4-Desmethoxy-4-bromo Trimethoprim-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Desmethoxy-4-bromo Trimethoprim-d3 is a deuterated analogue of 4-Desmethoxy-4-bromo Trimethoprim. It is a synthetic organic compound with the molecular formula C13H12D3BrN4O2 and a molecular weight of 342.21 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotopic labeling which aids in various analytical techniques .
Mechanism of Action
Target of Action
The primary target of 4-Desmethoxy-4-bromo Trimethoprim-d3 is the bacterial enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, a coenzyme required for the production of purines, thymidylic acid, and certain amino acids .
Mode of Action
This compound inhibits the bacterial enzyme dihydrofolate reductase . By inhibiting this enzyme, the compound interferes with the conversion of dihydrofolic acid to tetrahydrofolic acid, a step that is essential in the bacterial synthesis of nucleic acids and proteins .
Biochemical Pathways
The inhibition of dihydrofolate reductase disrupts the folic acid pathway , leading to a deficiency of tetrahydrofolate . This deficiency impairs the synthesis of nucleic acids and proteins, which in turn inhibits bacterial growth and replication .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication . By disrupting the synthesis of nucleic acids and proteins, the compound effectively halts the proliferation of bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the pH of the environment, the presence of other substances, and the specific characteristics of the bacterial strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desmethoxy-4-bromo Trimethoprim-d3 involves the deuteration of 4-Desmethoxy-4-bromo Trimethoprim. The process typically includes the following steps:
Bromination: The starting material undergoes bromination to introduce the bromine atom at the desired position.
Deuteration: The methoxy group is replaced with a deuterated methoxy group using deuterated reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial-grade bromine and appropriate catalysts.
Deuteration: Employing deuterated methanol or other deuterated reagents in large reactors to ensure uniform deuteration.
Chemical Reactions Analysis
Types of Reactions
4-Desmethoxy-4-bromo Trimethoprim-d3 can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced analogues with altered functional groups.
Scientific Research Applications
4-Desmethoxy-4-bromo Trimethoprim-d3 is widely used in scientific research due to its stable isotopic labeling. Applications include:
Comparison with Similar Compounds
Similar Compounds
4-Desmethoxy-4-bromo Trimethoprim: The non-deuterated analogue with similar chemical properties but without the isotopic labeling.
Trimethoprim: A related compound that also inhibits dihydrofolate reductase but lacks the bromine and deuterated methoxy groups.
Uniqueness
4-Desmethoxy-4-bromo Trimethoprim-d3 is unique due to its stable isotopic labeling, which provides distinct advantages in analytical and research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic and pharmacokinetic studies.
Biological Activity
4-Desmethoxy-4-bromo Trimethoprim-d3 (CAS No. 1346600-27-8) is a deuterated analog of trimethoprim, a well-known antibacterial agent. This compound has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitumor properties. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is structurally related to trimethoprim, featuring a bromine substitution and deuterium labeling. Its molecular formula is C14H14BrD3N3O2, with a molecular weight of approximately 344.2 g/mol. The presence of the bromine atom may influence its biological activity and interaction with target enzymes.
The primary mechanism of action for trimethoprim and its analogs, including this compound, involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for folate metabolism, which is essential for DNA synthesis and cellular replication in bacteria. By inhibiting DHFR, these compounds disrupt the synthesis of tetrahydrofolate, leading to impaired nucleic acid synthesis and ultimately bacterial cell death .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it retains efficacy similar to that of trimethoprim, particularly against Gram-positive and Gram-negative bacteria. The compound's potency can be attributed to its ability to effectively bind to the active site of DHFR, thereby inhibiting its function .
Antitumor Activity
In addition to its antibacterial properties, preliminary studies suggest that this compound may possess antitumor activity. This is likely linked to its mechanism of action against DHFR, as folate metabolism is also pivotal in cancer cell proliferation. The compound's ability to inhibit DHFR may lead to reduced availability of nucleotides necessary for DNA replication in cancer cells .
Case Studies and Experimental Data
- Inhibition Assays : A study evaluating the DHFR inhibition capacity of various trimethoprim analogs demonstrated that this compound shows competitive inhibition with an IC50 value comparable to that of trimethoprim itself (IC50 = 55.26 µM) .
- DNA Binding Studies : Molecular docking studies reveal that this compound binds effectively within the minor groove of DNA, suggesting potential applications as a DNA-binding agent in therapeutic contexts .
Comparative Biological Activity Table
Compound | IC50 (µM) | Target Enzyme | Biological Activity |
---|---|---|---|
Trimethoprim | 55.26 | Dihydrofolate Reductase (DHFR) | Antibacterial |
This compound | Similar | Dihydrofolate Reductase (DHFR) | Antibacterial/Antitumor |
Other TMP Analog (e.g., Compound 2) | 0.99 | Dihydrofolate Reductase (DHFR) | Stronger Inhibitor |
Properties
IUPAC Name |
5-[[3-bromo-5-methoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-19-10-5-7(4-9(14)11(10)20-2)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSNBPJINGRLAM-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1Br)CC2=CN=C(N=C2N)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.